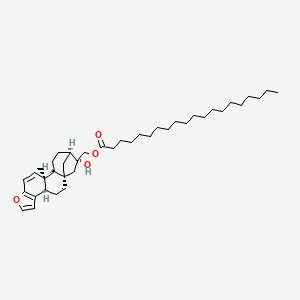

Kahweol eicosanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H64O4 |

|---|---|

Molecular Weight |

608.9 g/mol |

IUPAC Name |

[(1S,4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl icosanoate |

InChI |

InChI=1S/C40H64O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(41)44-31-40(42)30-39-27-23-34-33-25-28-43-35(33)24-26-38(34,2)36(39)22-21-32(40)29-39/h24-26,28,32,34,36,42H,3-23,27,29-31H2,1-2H3/t32-,34-,36+,38-,39+,40+/m1/s1 |

InChI Key |

BPMBWEOACWITBW-BKQJUPONSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@]1(C[C@@]23CC[C@@H]4C5=C(C=C[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Kahweol Eicosanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical structure of Kahweol eicosanoate, a naturally occurring diterpene ester found in coffee. This guide outlines the core structure of its constituent parts, the nature of their chemical linkage, and the methodologies relevant to its characterization.

Core Chemical Structure

This compound is an ester composed of two primary molecules: the coffee-specific diterpene alcohol, kahweol , and the 20-carbon saturated fatty acid, eicosanoic acid (also known as arachidic acid).

-

Kahweol (C₂₀H₂₆O₃) : The backbone of the molecule is kahweol, a pentacyclic diterpenoid characterized by a rigid structure of three cyclohexane rings, one cyclopentane ring, and a furan ring.[1][2] Kahweol possesses two hydroxyl (-OH) groups: a primary alcohol attached to a carbon outside the ring system and a tertiary alcohol located on one of the cyclopentane ring's carbons.[3]

-

Eicosanoic Acid (C₂₀H₄₀O₂) : This is a long-chain saturated fatty acid with the IUPAC name icosanoic acid.[4][5] Its structure consists of a 19-carbon alkyl chain attached to a carboxyl group (-COOH).[4][6]

The formation of this compound occurs via an ester bond . This covalent linkage is formed between the carboxylic acid group of eicosanoic acid and, typically, the primary hydroxyl group of kahweol. The resulting molecule combines the lipophilic properties of the long fatty acid chain with the complex, bioactive diterpene structure. Diterpenes in coffee are most frequently found esterified with fatty acids.[2][7][8] Studies utilizing Liquid Chromatography-Mass Spectrometry (LC/MS) have successfully identified kahweol esters with various fatty acids, including the C20 eicosanoic acid, in Arabica coffee.[7][9]

The final structure is a kahweol molecule where the hydrogen atom of its primary alcohol is replaced by an eicosanoyl group (C₂₀H₃₉O-).

Data Presentation: Properties of Constituent Molecules

For clarity, the fundamental properties of the precursor molecules that form this compound are summarized below.

| Property | Kahweol | Eicosanoic Acid |

| Chemical Formula | C₂₀H₂₆O₃ | C₂₀H₄₀O₂ |

| Molar Mass | 314.4 g/mol [3] | 312.53 g/mol [4][6] |

| IUPAC Name | (1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6,10-trien-17-ol[3] | Icosanoic acid[4][5] |

| Synonyms | - | Arachidic acid, Arachic acid[4][5][6] |

| Key Functional Groups | Primary Alcohol (-CH₂OH), Tertiary Alcohol (-OH), Furan Ring | Carboxylic Acid (-COOH) |

Experimental Protocols: Isolation and Characterization

The structural elucidation of kahweol esters like this compound relies on a multi-step process of extraction, purification, and analysis. While specific protocols for this compound are not extensively published, the methodology is well-established for analogous compounds such as kahweol palmitate.[10][11]

Objective: To isolate and identify this compound from its natural source (e.g., green coffee beans).

Methodology:

-

Extraction:

-

Green coffee beans are ground and subjected to solvent extraction using a nonpolar solvent like petroleum ether to isolate the lipid fraction, which contains the diterpene esters.[10]

-

The solvent is then removed under vacuum to yield the crude coffee oil.

-

-

Purification via Chromatography:

-

Gel Permeation Chromatography (GPC): The crude oil is first passed through a GPC column to separate molecules based on size, providing an initial fractionation of the diterpene esters.[7][9]

-

Preparative Liquid Chromatography (LC): The resulting fractions are further purified using preparative normal-phase and/or reverse-phase liquid chromatography to isolate the kahweol ester class from other lipids.[10]

-

Specialized Thin-Layer Chromatography (TLC): For final purification, techniques such as silver nitrate-impregnated TLC can be used, which separates compounds based on the degree of unsaturation.[10][11]

-

-

Structural Identification:

-

Liquid Chromatography-Mass Spectrometry (LC/MS): This is a key technique for identification. LC separates the individual esters, and the mass spectrometer provides the molecular weight of the parent molecule and its fragments. The mass of this compound would be detected, confirming the presence of the C20 fatty acid esterified to kahweol.[7][9]

-

Spectroscopic Analysis: To confirm the precise structure, the purified ester and its parent alcohol (obtained after hydrolysis) are analyzed.[10][11] Techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Infrared (IR) spectroscopy to confirm the ester linkage and the integrity of the kahweol backbone.

-

Visualization of Experimental Workflow

The logical flow for isolating and identifying this compound from a natural source is depicted below.

References

- 1. webqc.org [webqc.org]

- 2. researchgate.net [researchgate.net]

- 3. Kahweol | C20H26O3 | CID 114778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Eicosanoic acid [webbook.nist.gov]

- 5. Eicosanoic Acid | C20H40O2 | CID 10467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. larodan.com [larodan.com]

- 7. Identification of kahweol fatty acid esters in Arabica coffee by means of LC/MS | Semantic Scholar [semanticscholar.org]

- 8. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and identification of kahweol palmitate and cafestol palmitate as active constituents of green coffee beans that enhance glutathione S-transferase activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources of Kahweol Eicosanoate and Related Diterpene Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of kahweol esters, with a focus on kahweol eicosanoate. It details the primary plant sources, concentration of these compounds, experimental protocols for their extraction and analysis, and their known interactions with key biological signaling pathways.

Introduction to Kahweol and its Esters

Kahweol is a pentacyclic diterpene alcohol naturally found in the oil of coffee beans. In its natural state, kahweol is predominantly esterified with various fatty acids. While kahweol palmitate and linoleate are the most commonly cited esters, a broader range of fatty acid esters, including those with longer chains like eicosanoic acid (C20), have been identified[1][2]. These esters are significant for their potential pharmacological activities, which include anti-inflammatory, anti-cancer, and hepatoprotective effects[3]. The presence of an extra double bond in kahweol compared to the related diterpene cafestol may contribute to differences in their biological activities[3][4].

Natural Sources and Quantitative Data

The primary natural source of kahweol and its esters is the coffee bean. The concentration of these compounds is significantly influenced by the coffee species, with Coffea arabica containing substantially higher levels than Coffea canephora (Robusta)[2][4][5]. The roasting process can lead to a decrease in the concentration of kahweol[4].

Table 1: Concentration of Kahweol in Different Coffee Species (Green Beans)

| Coffee Species | Kahweol Concentration (mg/100g) | Cafestol Concentration (mg/100g) | Reference |

| Coffea arabica | 371 - 986 | 221 - 604 | [4] |

| Coffea canephora (Robusta) | 0 - 36.9 | 96 - 457 | [4] |

| Coffea liberica | 152 - 154 | 273 - 283 | [4] |

| Coffea excelsa | 54 - 95 | 334 - 616 | [4] |

Table 2: Identified Fatty Acid Esters of Kahweol in Coffea arabica

| Fatty Acid Chain | Identified Kahweol Ester | Reference |

| C16:0 | Palmitate | [1][2] |

| C17:0 | Heptadecanoate | [1] |

| C18:0 | Stearate | [4] |

| C18:1 | Oleate | [1][4] |

| C18:2 | Linoleate | [1][4] |

| C18:3 | Linolenate | [1] |

| C20:0 | Eicosanoate (Arachidate) | [1] |

| C20:1 | Gadoleate | [1] |

| C21:0 | Heneicosanoate | [1] |

| C22:0 | Behenate | [1] |

| C23:0 | Tricosanoate | [1] |

| C24:0 | Lignocerate | [1] |

Table 3: Comparison of Extraction Methods for Kahweol from Roasted Coffee

| Extraction Method | Kahweol Yield (mg/100g) | Reference |

| Direct Hot Saponification (DHS) | 930.2 (± 36.8) | [6] |

| Direct Cold Saponification (DCS) | ~790 | [7] |

| Soxhlet (SO) followed by saponification | Significantly lower than DHS/DCS | [6] |

| Bligh and Dyer (BD) followed by saponification | Significantly lower than DHS/DCS | [6] |

Experimental Protocols

The analysis of kahweol esters typically involves a saponification step to hydrolyze the esters into free kahweol, followed by extraction and chromatographic analysis.

Direct Hot Saponification (DHS): This is often considered the most efficient method for extracting total diterpenes.[7]

-

Sample Preparation: Weigh 2g of roasted and ground coffee into a flask.

-

Saponification: Add 50 mL of a 2.5 mol/L solution of potassium hydroxide in ethanol.

-

Heating: Heat the mixture at 80°C under reflux for 1 hour.

-

Extraction: After cooling, add 50 mL of distilled water. Extract the unsaponifiable fraction three times with 50 mL of diethyl ether.

-

Washing: Wash the combined ether extracts with distilled water until neutral pH is achieved.

-

Drying and Evaporation: Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure.

-

Reconstitution: Dissolve the residue in a known volume of mobile phase for HPLC analysis or a suitable solvent for GC analysis.

High-Performance Liquid Chromatography (HPLC): A common method for the quantification of kahweol.

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 55:45 v/v).

-

Detection: UV detection at approximately 290 nm, which is the maximum absorbance for kahweol.[4]

-

Quantification: Based on a calibration curve of a pure kahweol standard.

Liquid Chromatography-Mass Spectrometry (LC/MS): Used for the identification of specific kahweol esters.

-

The diterpene ester fraction is first isolated, often by Gel Permeation Chromatography (GPC).

-

The isolated fraction is then analyzed by LC/MS to identify the different fatty acid esters of kahweol based on their mass-to-charge ratio.[1]

Visualization of Methodologies and Signaling Pathways

Caption: Workflow for extraction and analysis of kahweol from coffee beans.

Kahweol has been shown to interact with several key signaling pathways involved in cellular regulation, inflammation, and cancer.

Keap1/Nrf2/ARE Pathway: Kahweol can induce the expression of phase II detoxifying and antioxidant enzymes through this pathway.

Caption: Kahweol's activation of the Keap1/Nrf2/ARE antioxidant pathway.

Src/mTOR/STAT3 Pathway: Kahweol can inhibit this pro-survival pathway, leading to apoptosis in cancer cells.

Caption: Kahweol's inhibition of the Src/mTOR/STAT3 pro-survival pathway.

NF-κB Signaling Pathway: Kahweol has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.

Caption: Kahweol's anti-inflammatory effect via inhibition of the NF-κB pathway.

Conclusion

While specific research on this compound is limited, the available evidence strongly supports its presence in Coffea arabica beans as part of a complex mixture of kahweol fatty acid esters. The methodologies for the extraction and analysis of total kahweol are well-established, providing a solid foundation for further investigation into the specific biological activities of individual esters like this compound. The known interactions of kahweol with key signaling pathways, such as Keap1/Nrf2/ARE, Src/mTOR/STAT3, and NF-κB, highlight its potential as a lead compound for drug development in the areas of oncology and inflammatory diseases. Further research is warranted to isolate and characterize the bioactivities of specific kahweol esters, including the eicosanoate derivative.

References

- 1. Identification of kahweol fatty acid esters in Arabica coffee by means of LC/MS | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

An In-depth Technical Guide to the Physical and Chemical Properties of Kahweol Eicosanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahweol eicosanoate, a notable diterpene ester derived from kahweol, is a compound of significant interest within the scientific community, particularly for its potential chemopreventive properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis, isolation, and biological evaluation. Furthermore, this document elucidates the key signaling pathways modulated by its parent compound, kahweol, offering insights into the potential mechanisms of action for this compound. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound.

Physical and Chemical Properties

This compound is a semi-synthetic derivative of kahweol, a naturally occurring diterpene found in coffee beans. While specific experimental data for some physical properties of this compound remain to be fully characterized in the literature, the available information is summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₀H₆₄O₄ | [1][2] |

| Molecular Weight | 608.93 g/mol | [1][2] |

| CAS Number | 108214-32-0 | [1][3] |

| IUPAC Name | [(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.0¹﹐¹³.0⁴﹐¹².0⁵﹐⁹]nonadeca-5(9),6,10-trien-17-yl]methyl icosanoate | [4][5] |

| SMILES | C[C@]12[C@@]3([H])[C@@]4(CC[C@]1([H])C5=C(OC=C5)C=C2)C--INVALID-LINK--=O)(O)C4">C@@([H])CC3 | [1] |

| Appearance | Yellow powder | [4] |

| Purity | ≥98% | [4] |

| Storage Conditions | Store at -20°C | [4] |

| Shipping Conditions | Shipped with blue ice. | [4] |

| Safety | May be harmful if inhaled, absorbed through the skin, or swallowed. May cause eye and skin irritation. | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of kahweol esters, which can be adapted for this compound.

Synthesis of this compound (Lipase-Catalyzed Esterification)

This protocol is adapted from the enzymatic synthesis of kahweol esters.[7]

Objective: To synthesize this compound from kahweol and eicosanoic acid using a lipase catalyst.

Materials:

-

Kahweol

-

Eicosanoic acid

-

Immobilized lipase B from Candida antarctica (Novozym 435)

-

Toluene (or other suitable organic solvent)

-

Molecular sieves (optional, to remove water)

-

Shaking incubator

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

In a sealed vial, dissolve kahweol and eicosanoic acid in toluene. A molar ratio of 1:5 (kahweol:eicosanoic acid) is recommended for optimal conversion.[7]

-

Add the immobilized lipase to the reaction mixture. A typical enzyme concentration is around 73.3 mg/mL.[7]

-

If necessary, add molecular sieves to the mixture to remove any water, which can inhibit the esterification reaction.

-

Seal the vial and place it in a shaking incubator at 70°C with agitation (e.g., 240 rpm) for 72 hours.[7]

-

Monitor the reaction progress by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, filter the reaction mixture to remove the immobilized enzyme.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting this compound using preparative HPLC.

Isolation of Kahweol Esters from Green Coffee Beans

This protocol is based on the isolation of kahweol palmitate and can be adapted for other kahweol esters.[8][9]

Objective: To isolate kahweol esters from green coffee beans.

Materials:

-

Green coffee beans, finely ground

-

Petroleum ether

-

Preparative normal-phase and reverse-phase liquid chromatography systems

-

Silver nitrate-impregnated thin-layer chromatography (TLC) plates

-

Standard laboratory glassware and extraction apparatus

Procedure:

-

Extract the ground green coffee beans with petroleum ether using a Soxhlet extractor or similar continuous extraction method.

-

Concentrate the petroleum ether extract under reduced pressure to obtain a crude lipid extract.

-

Fractionate the crude extract using preparative normal-phase liquid chromatography.

-

Further fractionate the relevant fractions from the normal-phase chromatography using preparative reverse-phase liquid chromatography.

-

Perform a final purification step using silver nitrate-impregnated TLC to isolate the pure kahweol esters.[8][9]

-

Characterize the structure of the isolated ester using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Cell Viability Assay (WST-1)

Objective: To assess the effect of this compound on cell viability.[10][11][12]

Materials:

-

Target cell line

-

96-well microplates

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle-treated (solvent only) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of WST-1 reagent to each well.[11]

-

Incubate the plate for 0.5 to 4 hours at 37°C, or until a sufficient color change is observed.[11]

-

Gently shake the plate for 1 minute to ensure uniform distribution of the formazan product.

-

Measure the absorbance at 420-480 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.[12]

-

Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.[13][14][15]

Materials:

-

Target cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture dishes and treat with this compound at various concentrations for a specified duration.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS and resuspend the pellet.

-

Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.[13]

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To detect and quantify apoptosis induced by this compound.[16][17][18]

Materials:

-

Target cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, the well-documented effects of its parent compound, kahweol, provide a strong basis for understanding its potential mechanisms of action. The following diagrams illustrate the key pathways known to be influenced by kahweol.

Disclaimer: The following diagrams are based on the known biological activities of kahweol and are intended to represent the probable mechanisms of action for this compound. Further research is required for direct confirmation.

Inhibition of the NF-κB Signaling Pathway

Kahweol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[19][20] This is a critical pathway in regulating the immune response and inflammation. Kahweol is reported to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Caption: Kahweol's inhibition of the NF-κB pathway.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Kahweol has been shown to suppress the phosphorylation of Akt, a key kinase in this pathway.[21][22][23] This inhibition can lead to decreased cell survival and proliferation, contributing to its anti-cancer effects.

Caption: Kahweol's modulation of the PI3K/Akt pathway.

Regulation of the ERK/JNK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and JNK, are involved in various cellular processes such as proliferation, differentiation, and apoptosis. Kahweol has been reported to suppress the phosphorylation of both ERK and JNK in certain contexts, which can contribute to its anti-proliferative and pro-apoptotic effects.[24]

Caption: Kahweol's regulation of ERK/JNK pathways.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide has consolidated the current knowledge of its physical and chemical properties, provided adaptable experimental protocols for its study, and offered insights into its potential biological mechanisms based on the activity of its parent compound, kahweol. While further research is necessary to fully elucidate the specific properties and mechanisms of this compound, this document provides a solid foundation for researchers to advance the understanding and application of this intriguing molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Kahweol Eicosanate | CAS#:108214-32-0 | Chemsrc [chemsrc.com]

- 4. Kahweol Eicosanate - LKT Labs [lktlabs.com]

- 5. Kahweol eicosanate | C40H64O4 | CID 98053269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and identification of kahweol palmitate and cafestol palmitate as active constituents of green coffee beans that enhance glutathione S-transferase activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nanopartikel.info [nanopartikel.info]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]

- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 14. igbmc.fr [igbmc.fr]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. Apoptosis Assay Using Annexin V-FITC Staining by Flow Cytometry [bio-protocol.org]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. docs.aatbio.com [docs.aatbio.com]

- 19. Nuclear factor-kappaB/signal transducers and activators of transcription-1-mediated inflammatory responses in lipopolysaccharide-activated macrophages are a major inhibitory target of kahweol, a coffee diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Kahweol Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Kahweol inhibits lipid accumulation and induces Glucose-uptake through activation of AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. idexlab.com [idexlab.com]

Kahweol vs. Kahweol Eicosanoate: A Comprehensive Structural and Functional Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of kahweol and its eicosanoate ester, focusing on their structural distinctions, physicochemical properties, and differential biological activities. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.

Core Structural Differences

Kahweol is a pentacyclic diterpene alcohol naturally found in coffee beans. Its structure features a furan ring fused to a complex polycyclic framework.[1][2][3][4][5] Kahweol eicosanoate is a derivative where the primary hydroxyl group of kahweol is esterified with eicosanoic acid, a 20-carbon saturated fatty acid. This esterification significantly alters the molecule's polarity and steric hindrance.

The fundamental structural difference lies in the substitution at the C-17 position of the kahweol backbone. In kahweol, this position is occupied by a hydroxymethyl group (-CH₂OH). In this compound, this is replaced by an eicosanoyloxymethyl group (-CH₂OC(O)(CH₂)₁₈CH₃). This long acyl chain dramatically increases the lipophilicity of the molecule.

Physicochemical Properties

The addition of the long-chain fatty acid in this compound markedly influences its physicochemical properties compared to the parent molecule, kahweol. While comprehensive experimental data for this compound is limited, key differences can be inferred from their structures.

| Property | Kahweol | This compound | Reference |

| Molecular Formula | C₂₀H₂₆O₃ | C₄₀H₆₄O₄ | [6] |

| Molecular Weight | 314.42 g/mol | 608.93 g/mol | [6] |

| Structure | Diterpene alcohol | Diterpene ester | [7] |

| Solubility | Soluble in organic solvents like ethanol, methanol, chloroform. Sparingly soluble in water. | Highly soluble in nonpolar organic solvents. Insoluble in water. | Inferred from structure |

| Lipophilicity (LogP) | Moderately lipophilic | Highly lipophilic | Inferred from structure |

| Polarity | Polar due to the hydroxyl group | Nonpolar due to the long acyl chain | Inferred from structure |

Comparative Biological Activity

Both kahweol and its esters exhibit a range of biological activities, including anti-inflammatory, antioxidant, and chemopreventive effects. The difference in their chemical structure, particularly lipophilicity, may influence their bioavailability, cellular uptake, and ultimately, their potency in various biological systems.

| Biological Activity | Kahweol | This compound/Esters | Key Findings & References |

| Anti-inflammatory | Potent inhibitor of pro-inflammatory mediators like NO and PGE₂.[1][2][4] Suppresses NF-κB and STAT3 signaling pathways.[4][8] | Kahweol esters, such as kahweol palmitate, also exhibit anti-inflammatory and anti-angiogenic properties.[9] The long acyl chain may enhance membrane interaction. | Kahweol's anti-inflammatory action is well-documented through the inhibition of key signaling cascades.[1][2][4][8] |

| Antioxidant | Activates the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses, by reducing Keap1 expression.[10][11] | The antioxidant potential of specific long-chain esters is less characterized, but the core diterpene structure is responsible for this activity. | Kahweol enhances the expression of antioxidant enzymes.[10][11] |

| Chemopreventive | Induces apoptosis in cancer cells and inhibits tumor angiogenesis.[12][13] Modulates xenobiotic-metabolizing enzymes.[14] | Kahweol esters are also reported to have chemopreventive effects.[15] | The lipophilicity of the esters might lead to different tissue distribution and metabolism. |

| Antinociceptive | Induces peripheral antinociception through the activation of the endocannabinoid system, specifically by increasing anandamide levels.[16][17] | Data not available. | This effect is mediated via CB1 cannabinoid receptors.[16][17] |

Experimental Protocols

Isolation of Kahweol from Green Coffee Beans

This protocol is based on methods involving saponification to cleave the fatty acid esters and release free kahweol.[18][19][20]

Materials:

-

Green coffee beans, finely ground

-

2.5 M Potassium hydroxide (KOH) in methanol

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate

-

Deionized water

-

Rotary evaporator

-

Soxhlet apparatus (optional for initial oil extraction)[21]

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Saponification: Mix the ground coffee beans with a 2.5 M methanolic KOH solution. The ratio can be optimized, for example, 1:2.7 (w/v).[7] Incubate the mixture in a water bath at approximately 70-80°C for 1-2 hours with stirring.[18][20] This step hydrolyzes the kahweol esters.

-

Extraction: After cooling, extract the unsaponifiable matter containing free kahweol using MTBE.[22] Perform the extraction multiple times to ensure complete recovery.

-

Washing: Wash the combined organic extracts with deionized water to remove residual KOH and other water-soluble impurities.

-

Drying: Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Remove the solvent using a rotary evaporator to obtain a crude extract enriched in kahweol.

-

Purification: Purify the crude extract using preparative HPLC to obtain pure kahweol.[21]

Lipase-Catalyzed Synthesis of this compound

This protocol utilizes an enzymatic approach for the esterification of kahweol, which is a milder alternative to chemical synthesis.[7][23]

Materials:

-

Purified kahweol

-

Eicosanoic acid

-

Immobilized lipase (e.g., Novozym 435®)

-

Anhydrous toluene or another suitable organic solvent

-

Molecular sieves (optional, to remove water)

-

Shaking incubator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a sealed vial, dissolve kahweol and eicosanoic acid in anhydrous toluene. A molar ratio of 1:5 (kahweol:eicosanoic acid) has been shown to be effective.[7]

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. An enzyme concentration of approximately 73.3 mg/mL can be used.[7]

-

Incubation: Incubate the reaction mixture in a shaking incubator at around 70°C and 240 rpm for up to 3 days.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Enzyme Removal: After the reaction is complete, remove the immobilized lipase by filtration.

-

Purification: Concentrate the filtrate and purify the resulting this compound using silica gel column chromatography.

Signaling Pathway and Workflow Diagrams

Kahweol-Mediated Inhibition of the NF-κB Signaling Pathway

Kahweol exerts its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway.[1][4][8] It prevents the phosphorylation and nuclear translocation of the p65 subunit, thereby reducing the expression of pro-inflammatory genes.[2]

Caption: Kahweol inhibits the NF-κB pathway by targeting IKK and p65 translocation.

Activation of the Nrf2 Antioxidant Pathway by Kahweol

Kahweol upregulates the cellular antioxidant response by activating the Nrf2 signaling pathway.[10][11] It achieves this by decreasing the levels of Keap1, the primary negative regulator of Nrf2, leading to Nrf2 stabilization and nuclear translocation.[10]

Caption: Kahweol activates the Nrf2 pathway by inhibiting Keap1 mRNA translation.

Experimental Workflow: From Coffee Beans to Pure Compounds

This diagram outlines the general workflow for isolating kahweol and synthesizing its eicosanoate ester.

Caption: Workflow for isolation of kahweol and synthesis of this compound.

References

- 1. Kahweol Protects against Acetaminophen-Induced Hepatotoxicity in Mice through Inhibiting Oxidative Stress, Hepatocyte Death, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kahweol Inhibits Pro-Inflammatory Cytokines and Chemokines in Tumor Necrosis Factor-α/Interferon-γ-Stimulated Human Keratinocyte HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Kahweol Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes [mdpi.com]

- 5. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. repositorio.unesp.br [repositorio.unesp.br]

- 8. Kahweol Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Angiogenic Properties of Cafestol and Kahweol Palmitate Diterpene Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kahweol activates the Nrf2/HO-1 pathway by decreasing Keap1 expression independently of p62 and autophagy pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Coffee and its chemopreventive components Kahweol and Cafestol increase the activity of O6-methylguanine-DNA methyltransferase in rat liver--comparison with phase II xenobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Variability of some diterpene esters in coffee beverages as influenced by brewing procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kahweol, a natural diterpene from coffee, induces peripheral antinociception by endocannabinoid system activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kahweol, a natural diterpene from coffee, induces peripheral antinociception by endocannabinoid system activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. Optimization of the isolation and quantitation of kahweol and cafestol in green coffee oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Differential reactivity of purified bioactive coffee furans, cafestol and kahweol, with acidic nitrite: product characterization and factors controlling nitrosation versus ring-opening pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Lipase-catalysed esters synthesis of cafestol and kahweol - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Kahweol Eicosanoate: A Technical Guide for Researchers

Introduction: Kahweol eicosanoate, an ester of the coffee-derived diterpene kahweol and the saturated fatty acid eicosanoic acid, is a molecule of significant interest in the fields of pharmacology and natural product chemistry. As a lipophilic derivative of kahweol, it is postulated to possess unique biological activities and pharmacokinetic properties. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the limited availability of direct experimental spectra for this compound, this guide presents predicted data based on the known spectroscopic characteristics of its constituent molecules, kahweol and eicosanoic acid. Detailed experimental protocols for obtaining such spectra are also provided to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of the individual spectra of kahweol and eicosanoic acid and consider the chemical modifications resulting from their esterification.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-1 | ~6.3 | d | Furan ring proton |

| H-2 | ~7.2 | t | Furan ring proton |

| H-3 | ~6.5 | d | Furan ring proton |

| H-17 | ~4.5 | s | Methylene protons adjacent to ester oxygen |

| H-α (eicosanoyl) | ~2.3 | t | Methylene protons adjacent to carbonyl |

| H-β (eicosanoyl) | ~1.6 | m | Methylene protons |

| -(CH₂)₁₆- (eicosanoyl) | ~1.2-1.4 | m | Bulk methylene protons of the fatty acid chain |

| CH₃ (eicosanoyl) | ~0.9 | t | Terminal methyl protons of the fatty acid chain |

| Other kahweol protons | 1.0 - 2.5 | m | Complex overlapping signals from the diterpene core |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (ester) | ~173 | Ester carbonyl |

| Furan carbons | ~110-150 | Carbons of the furan ring in kahweol |

| C-17 (kahweol) | ~65 | Carbon attached to the ester oxygen |

| C-α (eicosanoyl) | ~34 | Carbon adjacent to the carbonyl |

| C-β (eicosanoyl) | ~25 | |

| -(CH₂)₁₆- (eicosanoyl) | ~29-32 | Bulk methylene carbons of the fatty acid chain |

| CH₃ (eicosanoyl) | ~14 | Terminal methyl carbon of the fatty acid chain |

| Other kahweol carbons | 15 - 60 | Carbons of the diterpene core |

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Method | Notes |

| [M+H]⁺ | 609.48 | ESI-MS | Protonated molecular ion |

| [M+Na]⁺ | 631.46 | ESI-MS | Sodiated molecular ion |

| [M-H₂O+H]⁺ | 591.47 | ESI-MS/MS | Fragment ion resulting from the loss of water |

| [Kahweol-H]⁺ | 297.18 | ESI-MS/MS | Fragment ion corresponding to the kahweol moiety |

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (ester) | 1735 - 1750 | Strong |

| C-H (alkane) | 2850 - 2960 | Strong |

| C-O (ester) | 1150 - 1250 | Strong |

| C=C (furan) | 1500 - 1600 | Medium |

| C-H (furan) | 3100 - 3150 | Medium |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required for quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): 12-16 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-240 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or the internal standard (TMS: δ = 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

Filter the final solution through a 0.22 µm syringe filter before introduction into the mass spectrometer.

ESI-MS Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizer Gas (N₂): 1.0 - 2.0 Bar.

-

Drying Gas (N₂): 8 - 12 L/min.

-

Drying Gas Temperature: 180 - 220 °C.

-

Mass Range: m/z 100 - 1000.

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the precursor ion of interest (e.g., the [M+H]⁺ ion) in the first mass analyzer.

-

Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Vary the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum in the second mass analyzer.

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of this compound (C₃₀H₅₂O₄).

-

Analyze the fragmentation pattern to identify characteristic fragment ions corresponding to the kahweol and eicosanoyl moieties.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the purified this compound (as an oil or solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

FT-IR Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Mode: Transmittance or Absorbance.

-

A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Compare the obtained spectrum with the predicted absorption bands to confirm the presence of the ester, alkane, and furan functionalities.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product ester like this compound.

In Silico Prediction of Kahweol Eicosanoate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahweol, a diterpene found in coffee, has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties. Its ester derivative, Kahweol eicosanoate, is a subject of growing interest for its potential as a chemopreventive agent. This technical guide provides a comprehensive overview of the application of in silico methodologies to predict the bioactivity of this compound. We will explore key computational techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide offers detailed, generalized protocols for these methods and presents illustrative data to showcase the potential insights that can be gained. Furthermore, we visualize critical signaling pathways and experimental workflows using Graphviz to provide a clear conceptual framework for researchers.

Introduction

The journey of a drug from initial concept to clinical application is a long and resource-intensive process. In recent years, computational methods, collectively known as in silico approaches, have become indispensable tools in modern drug discovery. These methods allow for the rapid screening of virtual compound libraries, prediction of pharmacokinetic and pharmacodynamic properties, and elucidation of mechanisms of action, thereby significantly reducing the time and cost associated with preclinical research.

This compound, an ester of the coffee-derived diterpene kahweol, is a promising candidate for further investigation due to the known anti-inflammatory and anti-cancer effects of its parent compound. Predicting the bioactivity of this compound through in silico modeling can provide valuable insights to guide and prioritize future in vitro and in vivo studies. This guide will delve into the core in silico techniques that can be applied to characterize the potential therapeutic effects of this compound.

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the binding site of a target protein.

Potential Protein Targets for this compound

Based on the known bioactivities of kahweol, several protein targets involved in inflammation and cancer are relevant for in silico docking studies with this compound.

| Target Protein | PDB ID(s) | Function | Associated Bioactivity |

| Cyclooxygenase-2 (COX-2) | 6COX, 1CVU, 3NTG | Enzyme involved in the synthesis of prostaglandins, which are inflammatory mediators. | Anti-inflammatory |

| Tumor Necrosis Factor-alpha (TNF-α) | 1TNF, 2AZ5 | Pro-inflammatory cytokine. | Anti-inflammatory |

| Akt1 (Protein Kinase B) | 2UVM, 3O96, 8UW9 | Serine/threonine kinase that plays a key role in cell survival and proliferation. | Anti-cancer |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | 3UVQ, 1A9U, 5UOJ, 4R3C | Kinase involved in cellular responses to stress and inflammation. | Anti-inflammatory, Anti-cancer |

| NF-κB (p50/p65 heterodimer) | 1VKX, 1LE5, 2I9T | Transcription factor that regulates the expression of genes involved in inflammation and cell survival. | Anti-inflammatory, Anti-cancer |

Experimental Protocol: Molecular Docking

This protocol provides a general workflow for performing molecular docking using widely available software such as AutoDock or PyRx.

-

Ligand Preparation:

-

Obtain the 3D structure of this compound. This can be done by drawing the molecule in a chemical drawing software (e.g., ChemDraw, MarvinSketch) and saving it in a suitable format (e.g., .mol, .sdf).

-

Convert the 2D structure to a 3D structure using a program like Open Babel.

-

Perform energy minimization of the ligand structure using a force field (e.g., MMFF94).

-

Save the prepared ligand in the .pdbqt format for use with AutoDock.

-

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the protein structure using a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

-

Add polar hydrogens to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared protein in the .pdbqt format.

-

-

Docking Simulation:

-

Define the binding site on the protein. This is typically a cavity on the protein surface where the native ligand binds. A grid box is defined around this site to constrain the search space for the docking algorithm.

-

Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The program will generate multiple possible binding poses of the ligand in the protein's active site.

-

The docking results are ranked based on their predicted binding affinity (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the docked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Illustrative Docking Results

The following table presents hypothetical docking scores for this compound against the selected protein targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | -9.8 |

| Tumor Necrosis Factor-alpha (TNF-α) | -8.5 |

| Akt1 | -9.2 |

| p38 MAPK | -8.9 |

| NF-κB (p50/p65) | -10.1 |

Note: These are illustrative values. Actual values would be obtained from a docking simulation.

Visualization of Molecular Docking Workflow

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, untested compounds.

Experimental Protocol: QSAR Model Development

-

Data Collection:

-

Compile a dataset of structurally related compounds with experimentally determined biological activity data (e.g., IC50 values) for a specific target. For this compound, this would ideally involve synthesizing a series of Kahweol esters and testing their bioactivity.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors. These are numerical values that represent various aspects of the molecule's structure and properties (e.g., physicochemical, topological, electronic). Software like PaDEL-Descriptor or Dragon can be used for this.

-

-

Model Building:

-

Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, and the test set is used to validate its predictive performance.

-

Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), to build a model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable).

-

-

Model Validation:

-

Evaluate the statistical quality and predictive power of the QSAR model using various metrics (e.g., R², Q², RMSE).

-

The model should be validated internally (using the training set, e.g., through cross-validation) and externally (using the test set).

-

Illustrative QSAR Model

A hypothetical QSAR model for the anti-inflammatory activity of Kahweol derivatives might look like this:

pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * NumRotatableBonds + 2.1

| Descriptor | Description | Illustrative Coefficient |

| LogP | Lipophilicity | 0.5 |

| TPSA | Topological Polar Surface Area | -0.2 |

| NumRotatableBonds | Number of Rotatable Bonds | 1.5 |

Note: This is a simplified, illustrative model.

Visualization of QSAR Workflow

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is crucial for identifying drug candidates with favorable safety and bioavailability profiles early in the discovery process.

Experimental Protocol: ADMET Prediction

-

Input Molecule:

-

Obtain the chemical structure of this compound, typically in SMILES format.

-

-

Select Prediction Tool:

-

Run Prediction:

-

Input the SMILES string of the molecule into the web server.

-

The server will calculate a range of ADMET properties based on its built-in models.

-

-

Analyze Results:

-

Review the predicted properties, paying attention to key parameters like gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicities.

-

Predicted ADMET Properties of Kahweol and this compound

| Property | Kahweol | This compound | Interpretation |

| Absorption | |||

| GI Absorption | High | Low | The long eicosanoate chain likely reduces passive diffusion across the gut wall. |

| Caco-2 Permeability (logPapp) | High | Low | Consistent with lower intestinal absorption. |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeability | Yes | No | Increased size and lipophilicity of the ester may prevent it from crossing the BBB. |

| Plasma Protein Binding (%) | >90% | >95% | Both compounds are expected to be highly bound to plasma proteins. |

| Metabolism | |||

| CYP2D6 Inhibitor | No | No | Unlikely to interfere with the metabolism of drugs cleared by CYP2D6. |

| CYP3A4 Inhibitor | Yes | Yes | Potential for drug-drug interactions with substrates of CYP3A4. |

| Excretion | |||

| Total Clearance (log ml/min/kg) | Moderate | Low | The larger ester is likely cleared more slowly. |

| Toxicity | |||

| AMES Toxicity | No | No | Not predicted to be mutagenic. |

| hERG I Inhibitor | No | No | Low risk of cardiotoxicity. |

| Hepatotoxicity | Yes | Yes | A potential concern that would require experimental validation. |

Note: These values are simulated based on typical outputs of ADMET prediction tools and the known properties of similar molecules.

Signaling Pathways Associated with Kahweol Bioactivity

The anti-inflammatory and anti-cancer effects of kahweol are mediated through its interaction with various cellular signaling pathways. It is hypothesized that this compound may modulate these same pathways.

NF-κB Signaling Pathway

Akt/MAPK Signaling Pathways

References

Potential Therapeutic Targets of Kahweol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol is a naturally occurring diterpene found in coffee beans, particularly in unfiltered coffee beverages. Emerging scientific evidence has highlighted its diverse pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the known molecular targets of kahweol, focusing on its anti-cancer, anti-inflammatory, and metabolic regulatory effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Therapeutic Areas and Molecular Mechanisms

Kahweol exerts its biological effects by modulating a multitude of signaling pathways implicated in the pathogenesis of various diseases. Its therapeutic potential spans across oncology, inflammation, and metabolic disorders.

Anti-Cancer Activity

Kahweol has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] Its anti-cancer activity is attributed to its ability to interfere with key signaling pathways that govern cell growth, survival, and metastasis.

Key Signaling Pathways and Molecular Targets in Cancer:

-

HER2 Signaling Pathway: In HER2-overexpressing breast cancer cells, kahweol has been shown to suppress the human epidermal growth factor receptor 2 (HER2) signaling pathway. It reduces HER2 protein and mRNA levels, thereby inhibiting downstream signaling cascades involving Akt and mTOR.[2]

-

Src/mTOR/STAT3 Signaling Pathway: In hepatocellular carcinoma cells, kahweol induces apoptosis by inhibiting the phosphorylation of Src, mTOR, and STAT3.[3] The inhibition of this pathway disrupts crucial cell survival and proliferation signals.

-

STAT3 Signaling Pathway: Kahweol has been observed to block the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[4] Downregulation of the STAT3 signaling pathway is a critical mechanism underlying kahweol's ability to induce apoptosis in cancer cells.[5]

-

Apoptosis Induction: Kahweol promotes apoptosis through the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[4] It also modulates the expression of Bcl-2 family proteins, leading to a pro-apoptotic state.

-

AMPK Activation: Kahweol can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells.[6] AMPK activation can lead to the inhibition of cancer cell growth and proliferation.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disorders. Kahweol exhibits potent anti-inflammatory properties by targeting key mediators and signaling pathways in the inflammatory response.

Key Signaling Pathways and Molecular Targets in Inflammation:

-

NF-κB Signaling Pathway: Kahweol is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] It prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.

-

COX-2 and iNOS Inhibition: Kahweol suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes involved in the production of pro-inflammatory mediators like prostaglandins and nitric oxide.[8]

-

STAT1 Signaling Pathway: In addition to STAT3, kahweol can also suppress the phosphorylation of STAT1, further contributing to its anti-inflammatory effects.[7]

-

Cytokine and Chemokine Reduction: Kahweol has been shown to reduce the production of pro-inflammatory cytokines and chemokines in human keratinocytes, suggesting its potential in treating inflammatory skin conditions.[9]

Metabolic Regulation

Kahweol has also been investigated for its potential role in regulating metabolism, particularly in the context of adipogenesis and glucose uptake.

Key Signaling Pathways and Molecular Targets in Metabolic Regulation:

-

AMPK Activation: As mentioned earlier, kahweol activates AMPK.[6] In the context of metabolism, AMPK activation inhibits lipid accumulation and promotes glucose uptake.[10]

Quantitative Data on Kahweol's Biological Activity

The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) and effective concentrations of kahweol in various experimental models.

| Target/Process | Cell Line/Model | IC50 / Effective Concentration | Reference(s) |

| Anti-Cancer Activity | |||

| Cell Proliferation | Proliferative HUVEC | 50 ± 1 µM | [11] |

| Cell Proliferation | Non-proliferative HUVEC | 147 ± 7 µM | [11] |

| Apoptosis Induction | A549 (Lung Cancer) | 10-40 µM (dose-dependent) | [5] |

| Apoptosis Induction | Hep3B, SNU182, SNU423 (Hepatocellular Carcinoma) | 40 µM | [3] |

| STAT3 Phosphorylation Inhibition | A549 (Lung Cancer) | Dose-dependent | [4] |

| Anti-Inflammatory Activity | |||

| COX-2 Inhibition | HUVEC | Dose-dependent | [11] |

| MCP-1 Secretion Inhibition | HUVEC | Dose-dependent | [11] |

| NF-κB Activation Inhibition | RAW 264.7 Macrophages | 0.5–10 μM | [12] |

| IL-1β mRNA Reduction | HaCaT Keratinocytes | 62.7% at 5 µM, 67.6% at 10 µM | [9] |

| IL-6 mRNA Reduction | HaCaT Keratinocytes | 49.2% at 10 µM | [9] |

| Metabolic Regulation | |||

| Lipid Accumulation Inhibition | 3T3-L1 Adipocytes | 25 µg/ml | [10] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Kahweol inhibits the NF-κB signaling pathway by preventing the activation of the IKK complex.

Caption: Kahweol downregulates HER2 expression and inhibits Akt phosphorylation in the HER2 signaling pathway.

Caption: A generalized workflow for assessing protein phosphorylation changes in response to kahweol treatment using Western blotting.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments frequently cited in kahweol research. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of kahweol on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, HepG2)

-

Complete cell culture medium

-

Kahweol stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of kahweol in complete culture medium from the stock solution. The final concentrations may range from 1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest kahweol dose.

-

Replace the medium in the wells with the medium containing different concentrations of kahweol or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of kahweol concentration.

Western Blot Analysis for Protein Phosphorylation

Objective: To assess the effect of kahweol on the phosphorylation status of key signaling proteins (e.g., Akt, STAT3, NF-κB p65).

Materials:

-

Cells treated with kahweol as described above.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-STAT3, anti-total-STAT3).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

After treatment with kahweol, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using the BCA protein assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of kahweol on NF-κB transcriptional activity.

Materials:

-

Cells co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Kahweol stock solution.

-

Inducing agent (e.g., TNF-α, LPS).

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Procedure:

-

Seed the transfected cells in a 24-well plate and allow them to attach.

-

Pre-treat the cells with various concentrations of kahweol for 1-2 hours.

-

Stimulate the cells with the inducing agent (e.g., 10 ng/mL TNF-α) for 6-8 hours.

-

Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity relative to the unstimulated control and assess the inhibitory effect of kahweol.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Objective: To quantify the percentage of apoptotic and necrotic cells after kahweol treatment.[13]

Materials:

-

Cells treated with kahweol.

-

Annexin V-FITC Apoptosis Detection Kit.[13]

-

Flow cytometer.

Procedure:

-

Harvest the cells (including floating cells) after kahweol treatment.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

Kahweol is a multi-target agent with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its ability to modulate key signaling pathways such as NF-κB, HER2, and STAT3 underscores its promise as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide offer a solid foundation for further research into the pharmacological properties of kahweol and its derivatives. Future studies should focus on elucidating the precise molecular interactions of kahweol with its targets, as well as on its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings. The exploration of kahweol eicosanoate and other esterified forms may also reveal compounds with improved bioavailability and therapeutic efficacy.

References

- 1. Cafestol and kahweol, two coffee specific diterpenes with anticarcinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Kahweol blocks STAT3 phosphorylation and induces apoptosis in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kahweol inhibits lipid accumulation and induces Glucose-uptake through activation of AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nuclear factor-kappaB/signal transducers and activators of transcription-1-mediated inflammatory responses in lipopolysaccharide-activated macrophages are a major inhibitory target of kahweol, a coffee diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Angiogenic and Anti-Inflammatory Properties of Kahweol, a Coffee Diterpene | PLOS One [journals.plos.org]

- 9. Kahweol Inhibits Pro-Inflammatory Cytokines and Chemokines in Tumor Necrosis Factor-α/Interferon-γ-Stimulated Human Keratinocyte HaCaT Cells [mdpi.com]

- 10. Kahweol inhibits lipid accumulation and induces Glucose-uptake through activation of AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Angiogenic and Anti-Inflammatory Properties of Kahweol, a Coffee Diterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer [mdpi.com]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Unveiling Kahweol Eicosanoate and its Congeners: A Technical Guide to Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of kahweol fatty acid esters, a class of compounds found in coffee beans. While direct literature on "kahweol eicosanoate" is scarce, this document focuses on the well-documented analogue, kahweol palmitate, as a representative molecule. Detailed experimental protocols for extraction, purification, and characterization are presented, alongside a summary of quantitative data from various studies. Furthermore, this guide elucidates the key signaling pathways modulated by kahweol, offering insights into its potential therapeutic applications.

Introduction: The Discovery of Kahweol and its Fatty Acid Esters

Kahweol, a pentacyclic diterpene alcohol, is a characteristic lipid constituent of coffee beans, particularly prominent in Coffea arabica. Early research into the chemical composition of coffee identified kahweol and the structurally similar compound, cafestol. It was subsequently discovered that these diterpenes predominantly exist in coffee oil not as free alcohols, but as esters of various fatty acids.

One of the most extensively studied of these is kahweol palmitate. The initial identification of kahweol fatty acid esters was a significant step in understanding the bioactivity of coffee. Research by Lam et al. (1982) was pivotal in isolating and identifying kahweol palmitate from green coffee beans and demonstrating its potent induction of glutathione S-transferase (GST) activity, a key enzyme in detoxification pathways.[1][2][3][4] This discovery spurred further investigation into the chemopreventive properties of these compounds.

While palmitic acid (C16) is a common esterifying fatty acid, subsequent analyses using techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) have identified a broader spectrum of kahweol esters. These include esters of stearic (C18), oleic (C18:1), linoleic (C18:2), and arachidic (C20) acids, among others.[5][6] Although "this compound" (the ester of eicosanoic acid, C20:0) is not explicitly named in the primary literature found, the presence of C20 fatty acid esters of kahweol has been reported, suggesting its existence as part of the complex mixture of diterpene esters in coffee.[5][6]

Experimental Protocols for Isolation and Purification

The isolation and purification of kahweol fatty acid esters from coffee beans is a multi-step process. The following protocols are synthesized from methodologies reported in the scientific literature.

Extraction of Diterpene Esters from Coffee Beans

The initial step involves the extraction of the lipid fraction from green or roasted coffee beans.

Protocol 1: Soxhlet Extraction

-

Objective: To extract the total lipid content, including diterpene esters, from coffee beans.

-

Materials:

-

Ground coffee beans

-

Soxhlet extractor

-

Petroleum ether or n-hexane

-

Round-bottom flask

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

Place a known quantity of finely ground coffee beans into a thimble.

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with petroleum ether or n-hexane to approximately two-thirds of its volume.

-

Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to initiate continuous extraction cycles.

-

Continue the extraction for 6-8 hours.

-

After extraction, allow the apparatus to cool.

-

Remove the solvent from the extract using a rotary evaporator to obtain the crude coffee oil containing kahweol esters.

-

Isolation and Purification of Kahweol Esters

Further purification is necessary to isolate specific kahweol esters from the crude oil.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate and purify individual kahweol fatty acid esters.

-

Materials:

-

Crude coffee oil extract

-

Preparative HPLC system with a Diode Array Detector (DAD)

-

Normal-phase or reverse-phase preparative column (e.g., silica gel or C18)

-

Mobile phase solvents (e.g., n-hexane/ethyl acetate for normal-phase; acetonitrile/water for reverse-phase)

-

-

Procedure:

-

Dissolve the crude coffee oil in a suitable solvent.

-